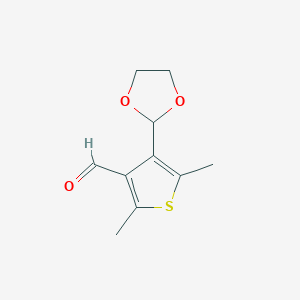

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxolane moiety and an aldehyde group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives in cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde can undergo various chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3, OsO4

Reducing Agents: NaBH4, LiAlH4

Catalysts: Acid catalysts like toluenesulfonic acid for acetalization

Major Products

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Halogenated or nitrated thiophene derivatives

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Building Block for Complex Molecules : 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for further reactions such as condensation and reduction, making it useful in the synthesis of more complex organic compounds .

- Synthesis of Thiophene Derivatives : The compound can be used to synthesize various thiophene derivatives through electrophilic aromatic substitution reactions, expanding the library of functionalized thiophenes for research purposes .

2. Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that compounds derived from thiophene structures exhibit significant antimicrobial properties. The incorporation of the dioxolane group may enhance the solubility and bioavailability of these compounds, making them candidates for drug development against bacterial infections .

- Potential Anti-Cancer Agents : Thiophene derivatives have been studied for their potential anti-cancer activities. The unique electronic properties imparted by the dioxolane substitution may contribute to the modulation of biological pathways involved in cancer progression .

3. Material Science

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for applications in OLED technology. Its ability to form stable thin films can be exploited in the development of efficient light-emitting materials .

- Conductive Polymers : As a precursor to conductive polymers, this compound can be polymerized to create materials with enhanced electrical conductivity for use in electronic devices .

Case Studies

Case Study 1: Synthesis of Thiophene-Based Antimicrobials

A study demonstrated the synthesis of various thiophene-based compounds from this compound. These compounds were evaluated for their antimicrobial activity against several strains of bacteria. Results indicated that modifications to the dioxolane ring significantly influenced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Development of OLED Materials

In another research effort, the compound was incorporated into OLED devices. The resultant films exhibited high luminescence efficiency and stability under operational conditions. This study highlighted the potential of using thiophene derivatives in next-generation display technologies .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Useful in synthesizing diverse organic compounds |

| Pharmaceuticals | Antimicrobial agents | Potential candidates for drug development |

| Anti-cancer agents | Explored for modulation of cancer pathways | |

| Material Science | OLED technology | High luminescence efficiency |

| Conductive polymers | Used in electronic device fabrication |

Mécanisme D'action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxolane: A simpler analog with similar reactivity but lacking the thiophene and aldehyde functionalities.

1,3-Dioxane: Another related compound with a six-membered ring structure, offering different stability and reactivity profiles.

Uniqueness

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde is unique due to the combination of the dioxolane ring, thiophene ring, and aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .

Activité Biologique

4-(1,3-Dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C7H8OS

- Molecular Weight : 152.20 g/mol

- CAS Number : 2762759

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies on similar thiophene derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess comparable antimicrobial activity.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential Antimicrobial | |

| Related Thiophene Derivative | Effective against E. coli and S. aureus |

Cytotoxicity

The cytotoxic effects of thiophene derivatives have been studied extensively. A study focusing on related compounds demonstrated that certain thiophene derivatives can inhibit cancer cell proliferation. The cytotoxicity was evaluated using various human tumor cell lines, showing IC50 values in the micromolar range.

| Study | Cell Line | IC50 (μM) |

|---|---|---|

| Thiophene Derivative A | DU145 Prostate Carcinoma | 0.01 |

| Thiophene Derivative B | K562 CML Cells | 0.02 |

These findings suggest that the compound under discussion may similarly exhibit cytotoxic properties against specific cancer cell lines.

The biological activity of thiophene derivatives often involves interaction with cellular targets such as enzymes or receptors. For example, some studies have shown that these compounds can act as inhibitors of key metabolic pathways or signaling cascades in cancer cells.

Study on Antiviral Activity

A notable study investigated the antiviral properties of related thiophene compounds against Bovine Viral Diarrhea Virus (BVDV). The most active compounds exhibited EC50 values as low as 0.7 μM, indicating high efficacy in inhibiting viral replication.

In Vivo Studies

In vivo experiments have demonstrated rapid metabolism and excretion of thiophene derivatives in animal models. These studies provide insights into the pharmacokinetics and potential therapeutic windows for the use of these compounds in clinical settings.

Propriétés

IUPAC Name |

4-(1,3-dioxolan-2-yl)-2,5-dimethylthiophene-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-6-8(5-11)9(7(2)14-6)10-12-3-4-13-10/h5,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYEYCAKNPYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C2OCCO2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.